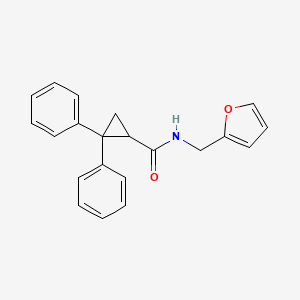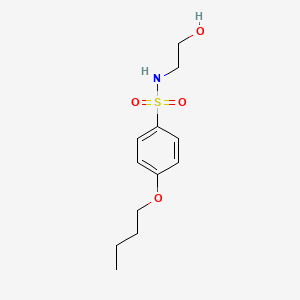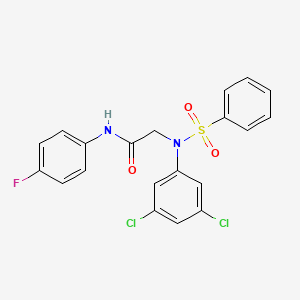
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide, also known as FCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FCCP is a mitochondrial uncoupling agent that is commonly used to study mitochondrial function and energy metabolism. In
作用机制
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide acts as a mitochondrial uncoupling agent by disrupting the proton gradient across the mitochondrial inner membrane. This leads to the uncoupling of oxidative phosphorylation from ATP synthesis, resulting in increased oxygen consumption and decreased ATP production. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide also induces mitochondrial swelling and the release of cytochrome c, which activates apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It increases oxygen consumption and decreases ATP production, leading to increased energy expenditure. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide also induces mitochondrial swelling and the release of cytochrome c, which activates apoptosis. In addition, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been shown to increase reactive oxygen species (ROS) production, which can lead to oxidative stress and cell damage.
实验室实验的优点和局限性
One of the main advantages of using N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its ability to uncouple oxidative phosphorylation from ATP synthesis, allowing for the measurement of mitochondrial respiration rates and membrane potential. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide is also relatively easy to use and can be added directly to cell culture media. However, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has some limitations in lab experiments. It can induce apoptosis and cell damage at high concentrations, and it can also affect other cellular processes, such as calcium signaling.
未来方向
There are several future directions for the study of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide. One area of research is the role of mitochondria in aging and age-related diseases. Another area of research is the use of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, the development of new mitochondrial uncoupling agents with improved specificity and safety profiles is an area of active research.
Conclusion:
In conclusion, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide is a mitochondrial uncoupling agent that has been extensively studied for its potential applications in scientific research. It is commonly used to study mitochondrial function and energy metabolism and has been shown to have a number of biochemical and physiological effects. While N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has some limitations in lab experiments, it remains a valuable tool for the study of mitochondria and energy metabolism. The future directions for the study of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide include the role of mitochondria in aging and age-related diseases, the use of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in cancer therapy, and the development of new mitochondrial uncoupling agents.
合成方法
The synthesis of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(2-furyl)ethylamine. The reaction produces N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide as a white solid with a melting point of 102-104°C. The purity of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been widely used in scientific research to study mitochondrial function and energy metabolism. It is commonly used to measure mitochondrial respiration rates, mitochondrial membrane potential, and ATP production. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has also been used to study the effects of various drugs on mitochondrial function and energy metabolism. In addition, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been used to study the role of mitochondria in aging, neurodegenerative diseases, and cancer.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(22-15-18-12-7-13-24-18)19-14-21(19,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTMBDIVOFXEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4929633.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)

![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)

![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)